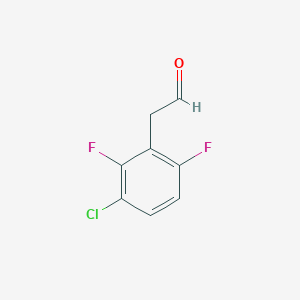![molecular formula C27H30N2O6 B13562218 2-[(tert-butoxy)carbonyl]-5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydropyrrolo[3,4-c]pyrrole-1-carboxylicacid](/img/structure/B13562218.png)
2-[(tert-butoxy)carbonyl]-5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydropyrrolo[3,4-c]pyrrole-1-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(tert-butoxy)carbonyl]-5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid is a complex organic compound that belongs to the class of amino acid derivatives. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group and a tert-butoxycarbonyl (Boc) group. These protective groups are commonly used in peptide synthesis to protect amino acids during the formation of peptide bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(tert-butoxy)carbonyl]-5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid typically involves multiple steps, including the protection of amino groups and the formation of peptide bonds. One common method involves the use of Fmoc and Boc protective groups to protect the amino acids during the synthesis process. The reaction conditions often include the use of organic solvents such as dimethylformamide (DMF) and dichloromethane (DCM), as well as coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) .
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers, which can efficiently handle the repetitive steps of deprotection and coupling. The use of high-performance liquid chromatography (HPLC) is also common to purify the final product and ensure its high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(tert-butoxy)carbonyl]-5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc and Boc protective groups using reagents like piperidine and trifluoroacetic acid (TFA), respectively.
Coupling Reactions: Formation of peptide bonds using coupling reagents such as DIC and HOBt.
Substitution Reactions: Introduction of different functional groups to modify the compound’s properties.
Common Reagents and Conditions
Deprotection: Piperidine in DMF for Fmoc removal; TFA in DCM for Boc removal.
Coupling: DIC and HOBt in DMF or DCM.
Substitution: Various nucleophiles and electrophiles depending on the desired modification.
Major Products
The major products formed from these reactions are typically peptides or modified amino acids, depending on the specific synthetic goals.
Scientific Research Applications
2-[(tert-butoxy)carbonyl]-5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid has several scientific research applications:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Drug Development: Utilized in the development of peptide-based drugs and therapeutic agents.
Biological Studies: Employed in the study of protein-protein interactions and enzyme mechanisms.
Material Science: Used in the design of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(tert-butoxy)carbonyl]-5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid primarily involves its role as a protected amino acid derivative. The protective groups (Fmoc and Boc) prevent unwanted side reactions during peptide synthesis, allowing for the selective formation of peptide bonds. The compound’s molecular targets and pathways are related to its interactions with other amino acids and peptides during the synthesis process .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Lys(Boc)-OH: Another protected amino acid with similar protective groups.
Fmoc-Glu(OtBu)-OH: A glutamic acid derivative with Fmoc and tert-butyl protective groups.
Boc-Asp(OBzl)-OH: An aspartic acid derivative with Boc and benzyl protective groups.
Uniqueness
The uniqueness of 2-[(tert-butoxy)carbonyl]-5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid lies in its specific structure, which combines both Fmoc and Boc protective groups. This combination allows for greater flexibility and control during peptide synthesis, making it a valuable tool in the field of organic chemistry and biochemistry .
Properties
Molecular Formula |
C27H30N2O6 |
|---|---|
Molecular Weight |
478.5 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonyl)-5-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-4-carboxylic acid |
InChI |
InChI=1S/C27H30N2O6/c1-27(2,3)35-26(33)29-13-16-12-28(14-21(16)23(29)24(30)31)25(32)34-15-22-19-10-6-4-8-17(19)18-9-5-7-11-20(18)22/h4-11,16,21-23H,12-15H2,1-3H3,(H,30,31) |
InChI Key |
AWLZYTGVZXISJD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CN(CC2C1C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


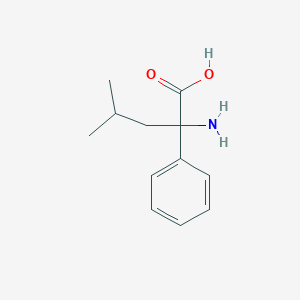

![Ethyl 1-((3-iodobicyclo[1.1.1]pentan-1-yl)methyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13562150.png)
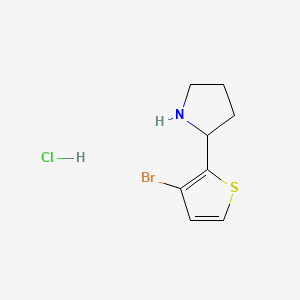
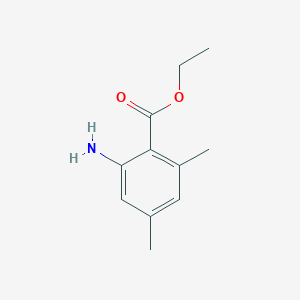

![rel-(2R)-2-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}amino)propanoicacid](/img/structure/B13562166.png)
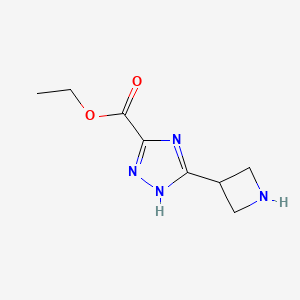
![1-[(Tert-butoxy)carbonyl]-3-(methanesulfonylmethyl)pyrrolidine-3-carboxylicacid](/img/structure/B13562178.png)
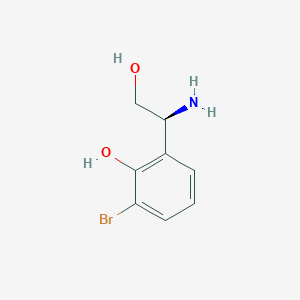
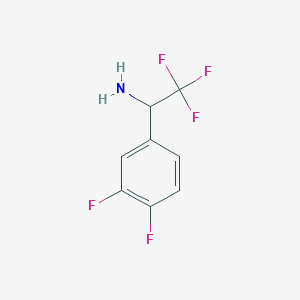
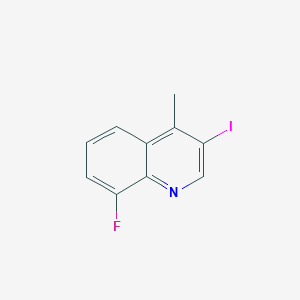
![2-{Pyrazolo[1,5-a]pyridin-3-yl}ethan-1-aminedihydrochloride](/img/structure/B13562199.png)
